molecular formula C21H18O3 B8666240 Dibenzyloxybenzaldehyde CAS No. 5779-91-9

Dibenzyloxybenzaldehyde

Cat. No.: B8666240
CAS No.: 5779-91-9
M. Wt: 318.4 g/mol
InChI Key: RBNBFXRIYVDZBU-UHFFFAOYSA-N
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Description

3,4-Dibenzyloxybenzaldehyde (CAS: 5447-02-9) is an aromatic aldehyde derivative with the molecular formula C₂₁H₁₈O₃ and a molecular weight of 318.37 g/mol . Structurally, it features a benzaldehyde core substituted with two benzyloxy groups at the 3- and 4-positions. This compound is commercially available as an off-white powder with a melting point of 91–94°C and is sparingly soluble in chloroform and ethyl acetate . It is widely employed in organic synthesis, particularly in the preparation of homoisoflavonoids, porphyrins, and pharmaceutical intermediates .

Properties

CAS No.

5779-91-9

Molecular Formula

C21H18O3

Molecular Weight

318.4 g/mol

IUPAC Name

2,3-bis(phenylmethoxy)benzaldehyde

InChI

InChI=1S/C21H18O3/c22-14-19-12-7-13-20(23-15-17-8-3-1-4-9-17)21(19)24-16-18-10-5-2-6-11-18/h1-14H,15-16H2

InChI Key

RBNBFXRIYVDZBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2OCC3=CC=CC=C3)C=O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : The 3,5-dibenzyloxy isomer has a lower melting point (82°C vs. 91–94°C) due to reduced molecular symmetry compared to the 3,4-isomer .

Reactivity in Organic Reactions

Catalytic Reactions

In metal-organic framework (MOF)-catalyzed allylboration and propargylation reactions, 3,5-dibenzyloxybenzaldehyde showed significantly lower reactivity (<5% conversion) compared to 4-methoxybenzaldehyde (95% conversion) due to steric hindrance from the 3,5-substituents . Homogeneous catalysts (e.g., Cr(acac)₃) achieved higher yields (93%) for the 3,5-isomer, highlighting diffusion limitations in heterogeneous systems .

Condensation and Hydrogenation

3,4-Dibenzyloxybenzaldehyde reacts with 4-chromanones under acidic conditions to form 3-benzylidene-4-chromanones (yields: 70–88%), a key step in synthesizing antiangiogenic homoisoflavonoids . In contrast, 4-benzyloxybenzaldehyde requires harsher conditions for similar transformations, reflecting electronic differences due to substituent positioning .

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